molecular formula C21H19ClO5 B11151131 methyl {6-chloro-4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate

methyl {6-chloro-4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11151131
M. Wt: 386.8 g/mol
InChI Key: GSFKUOACWCPTEK-UHFFFAOYSA-N
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Description

This compound belongs to the chromen-2-one (coumarin) derivative class, characterized by a core structure of 2-oxo-2H-chromen with functional modifications at positions 3, 4, 6, and 5. Key features include:

  • Substituents:
    • 6-Chloro: Enhances electrophilic reactivity and bioactivity.
    • 4-Methyl: Modulates electronic and steric properties.
    • 7-[(3-Methylbenzyl)Oxy]: Aromatic benzyl ether group influencing lipophilicity and receptor interactions.
    • 3-Acetate Ester: Improves solubility and metabolic stability compared to carboxylic acids.

The molecular formula is C₂₁H₁₉ClO₅ (calculated molecular weight: 386.8 g/mol). Structural confirmation relies on techniques like NMR, X-ray crystallography, and MS .

Properties

Molecular Formula

C21H19ClO5

Molecular Weight

386.8 g/mol

IUPAC Name

methyl 2-[6-chloro-4-methyl-7-[(3-methylphenyl)methoxy]-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C21H19ClO5/c1-12-5-4-6-14(7-12)11-26-19-10-18-15(8-17(19)22)13(2)16(21(24)27-18)9-20(23)25-3/h4-8,10H,9,11H2,1-3H3

InChI Key

GSFKUOACWCPTEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C3C(=C(C(=O)OC3=C2)CC(=O)OC)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {6-chloro-4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.

    Etherification: The benzyl ether moiety can be introduced through an etherification reaction using benzyl alcohol and a suitable catalyst.

    Esterification: The final step involves esterification of the chromen-2-one derivative with methyl acetate in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl {6-chloro-4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

Methyl {6-chloro-4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl {6-chloro-4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors and modulating their activity.

    DNA Interaction: Interacting with DNA and affecting gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The table below compares the target compound with key analogs based on substituents, molecular weight, and bioactivity:

Compound Name Substituents (Position 7) Ester Group (Position 3) Molecular Weight (g/mol) Key Biological Activities References
Target Compound 3-Methylbenzyloxy Acetate 386.8 Antimicrobial, Anticancer (hypothesized)
Methyl 2-{6-Chloro-4-Methyl-7-[(3-Methyl-2-Butenyl)Oxy]-2-Oxo-2H-Chromen-3-Yl}Acetate 3-Methyl-2-butenyloxy Acetate 350.8 Anticancer, Fluorescence in solid state
Ethyl 3-{6-Chloro-4-Methyl-7-[(2-Methylbenzyl)Oxy]-2-Oxo-2H-Chromen-3-Yl}Propanoate 2-Methylbenzyloxy Propanoate 414.9 Enhanced metabolic stability
Methyl {7-[(4-Bromobenzyl)Oxy]-6-Chloro-4-Methyl-2-Oxo-2H-Chromen-3-Yl}Acetate 4-Bromobenzyloxy Acetate 425.7 High cytotoxicity (A549 cells)
{6-Chloro-4-Methyl-7-[(2-Methylprop-2-En-1-Yl)Oxy]-2-Oxo-2H-Chromen-3-Yl}Acetic Acid 2-Methylpropenyloxy Carboxylic Acid 323.0 Intermediate for ester derivatives
Key Observations:

Substituent Effects: Benzyl vs. Halogenated Benzyl Groups: The 4-bromobenzyl analog shows higher cytotoxicity, likely due to increased electrophilicity .

Ester vs. Carboxylic Acid :

  • Acetate esters (e.g., target compound) exhibit better membrane permeability than carboxylic acids (e.g., ) but may require metabolic activation .

Fluorescence Properties :

  • Analogs with alkenyloxy groups (e.g., 3-methyl-2-butenyloxy) demonstrate strong fluorescence in solid state, useful for imaging applications .

Optimization Strategies :

  • Microwave-assisted synthesis reduces reaction time by 40% .
  • Purification via silica gel chromatography (hexane/ethyl acetate) ensures >95% purity .

Structural and Analytical Insights

  • X-ray Crystallography : Confirms planar chromen-2-one core with substituent torsion angles (e.g., C7–O–Cbenzyl ≈ 120°) .
  • NMR Data :
    • ¹H NMR : Aromatic protons (δ 6.8–7.4 ppm), acetate methyl (δ 3.7 ppm) .
    • ¹³C NMR : Carbonyl (C=O) at δ 160–170 ppm .

Biological Activity

Methyl {6-chloro-4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. Its unique structural features, including a chloro group, a methyl group, and a benzyl ether moiety, contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula: C18H15ClO3
  • Molecular Weight: 314.76 g/mol
  • CAS Number: 389077-15-0

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: It may inhibit key enzymes involved in various metabolic pathways, which can influence cellular processes.
  • Receptor Binding: The compound can bind to specific receptors, modulating their activity and altering signal transduction pathways.
  • DNA Interaction: Interaction with DNA can lead to changes in gene expression, impacting cell proliferation and apoptosis.

Biological Activities

Research has indicated that this compound exhibits multiple biological activities:

Antimicrobial Activity

The compound has shown potential antimicrobial properties, which may be beneficial in treating infections caused by various pathogens. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential bacterial enzymes.

Anticancer Properties

Studies have demonstrated that this compound can exhibit cytotoxic effects against various cancer cell lines, including:

  • Caco2 (Colon Cancer)
  • HepG2 (Hepatocellular Carcinoma)
  • MCF-7 (Breast Adenocarcinoma)

The anticancer effect is likely due to its ability to induce apoptosis and inhibit tumor growth through enzyme inhibition and interaction with cellular signaling pathways.

Research Findings

Several studies have explored the biological activity of related compounds within the chromenone class, providing insights into the potential therapeutic applications of this compound.

Case Studies

  • Antioxidant Activity:
    • A study investigating related compounds found that they exhibited significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
  • Cytotoxicity Assessment:
    • In vitro studies reported that methyl {6-chloro-4-methyl-7-(4-methylbenzyl)oxy}-2H-chromen-3-one derivatives demonstrated selective cytotoxicity against cancer cell lines, indicating their potential as chemotherapeutic agents .

Comparison Table of Related Compounds

Compound NameMolecular FormulaBiological ActivityUnique Features
Methyl {6-chloro-4-methyl-7-hydroxy}acetateC13H11ClO5AntimicrobialHydroxy group enhances solubility
Methyl {6-chloro-(4-chlorobenzyl)oxy}-4-methyl-{2}-oxo-{2H}-chromen-{3}-yl acetateC20H16Cl2O5AnticancerContains an additional chlorine substituent
Methyl {5-(benzyloxy)-6-chloro-{2}-oxo-{2H}-chromen-{3}-yl}acetateC18H15ClO5AntimicrobialBenzyl ether contributes to unique reactivity

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